Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Description
Overview and Significance in Organic and Medicinal Chemistry
Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate occupies a prominent position within the realm of nitrogen-containing bicyclic compounds, demonstrating exceptional utility as a versatile building block for pharmaceutical synthesis. The compound features a molecular formula of C₁₂H₂₂N₂O₂ and possesses a molecular weight of 226.32 grams per mole, with the Chemical Abstracts Service registry number 1251013-49-6. Its structural architecture incorporates both a tert-butoxycarbonyl protecting group and an aminomethyl substituent, rendering it particularly valuable for sequential synthetic transformations in medicinal chemistry applications.
The significance of this compound extends beyond its immediate synthetic utility, as it serves as a representative member of the 3-azabicyclo[3.1.1]heptane family, which has garnered considerable attention due to its structural similarity to biologically active alkaloids. The bicyclic backbone provides additional rigidity to molecular structures, which constitutes an important feature in medicinal chemistry for enhancing binding affinity and selectivity toward target proteins. The compound's potential as a saturated isostere has been particularly noteworthy, as demonstrated by its incorporation into antihistamine drug structures as a replacement for pyridine rings.
Recent synthetic developments have established efficient pathways for accessing this compound through various methodologies, including the reduction of spirocyclic oxetanyl nitriles. The scalability of these synthetic approaches has been demonstrated on multigram scales, facilitating broader adoption in drug discovery programs. The compound's versatility is further exemplified by its role as a precursor to monoprotected bicyclic diamines, which serve as valuable building blocks for complex pharmaceutical scaffolds.
Historical Context and Discovery
The development of this compound emerged from the broader historical evolution of azabicyclic chemistry, which traces its origins to early investigations of bicyclic nitrogen-containing systems. The foundational work in azabicyclo[3.1.1]heptane chemistry can be traced back over a century to the first synthesis of 3-azabicyclo[3.1.1]heptane systems through cyclization of truxillic acid amides. This pioneering approach established the conceptual framework for accessing these constrained ring systems, although the methodologies available at that time were limited in scope and scalability.
The specific compound under investigation represents a more recent advancement in this field, with its first documentation in chemical databases occurring in 2013, as evidenced by its creation date in PubChem records. The subsequent modifications to its database entry, most recently updated in 2025, reflect the ongoing research interest and evolving understanding of this compound's properties and applications. The development of practical synthetic routes to this compound coincided with broader efforts to explore 3-azabicyclo[3.1.1]heptanes as pharmaceutical scaffolds, driven by their potential to serve as bioisosteres for various aromatic systems.
The historical progression toward this compound was facilitated by advances in synthetic methodology, particularly the development of efficient strategies for constructing bridged bicyclic systems. Earlier synthetic approaches to azabicyclo[3.1.1]heptane derivatives were limited in their versatility and represented only the second disclosure of methods for accessing these types of azabicyclic systems. The evolution of synthetic techniques ultimately enabled the preparation of diverse substitution patterns, including the specific aminomethyl-substituted variant that defines the compound of interest.
Current Research Landscape
The contemporary research environment surrounding this compound is characterized by significant advances in synthetic methodology and expanding applications in pharmaceutical research. Recent developments in 2024 have established highly efficient approaches to multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives, with particular emphasis on intramolecular imide formation strategies. These methodological advances have enabled the production of substantial quantities of the compound, with reported syntheses conducted on scales up to 30 grams.
Current synthetic strategies rely heavily on the cyclization of properly functionalized cyclobutane derivatives, representing a departure from earlier thermal, photochemical, or metal-catalyzed approaches. The modern methodology employs diastereoselective Strecker reactions of readily accessible 3-oxocyclobutanecarboxylate precursors, followed by intramolecular cyclization to form the desired bicyclic framework. This approach has demonstrated remarkable efficiency, with overall yields reaching 65% across multi-step sequences for related building blocks.
The research landscape is further enriched by investigations into the compound's utility as a platform for synthesizing bridged analogs of established pharmaceutical agents. Recent studies have explored its incorporation into proteolysis-targeting chimeras and as a component in anticancer drug development, particularly in the synthesis of bridged analogs of thalidomide. These applications highlight the compound's versatility as a scaffold for accessing diverse chemical space while maintaining favorable pharmacological properties.
Contemporary research efforts have also focused on developing comprehensive libraries of azabicyclo[3.1.1]heptane derivatives, utilizing the target compound as a key intermediate. The application of computational tools, including exit vector plot analysis, has provided valuable insights into the three-dimensional properties of these scaffolds, guiding their optimization for specific biological targets. This integration of synthetic chemistry with computational analysis represents a modern approach to scaffold design and optimization.
Structural Classification within Azabicyclic Compounds
This compound belongs to the bridged bicyclic compound category, specifically classified within the 3-azabicyclo[3.1.1]heptane family according to International Union of Pure and Applied Chemistry nomenclature conventions. The systematic name reflects the presence of seven carbon atoms in the bicyclic framework, with a nitrogen atom incorporated at the 3-position, creating a bridged system where two rings share three or more atoms. The bicyclo[3.1.1] designation indicates the specific bridging pattern, with two paths of three carbon atoms and one path of one carbon atom connecting the bridgehead positions.
Within the broader classification of azabicyclic compounds, this structure represents a member of the bridged family, distinguished from fused bicyclic systems where rings share only two adjacent atoms, and spiro compounds where rings share only a single atom. The specific substitution pattern includes a tert-butoxycarbonyl group attached to the nitrogen atom at position 3, providing protective functionality commonly employed in peptide and organic synthesis. The aminomethyl substituent at position 6 introduces additional functionality that enables further derivatization and coupling reactions.
The compound's structural relationship to other biologically significant azabicyclic systems is particularly noteworthy, as it shares architectural features with naturally occurring alkaloids such as nicotine, cocaine, and morphine. This structural similarity contributes to its potential for biological activity and validates its utility as a pharmaceutical scaffold. The rigid bicyclic backbone constrains the molecular conformation, potentially enhancing binding affinity and selectivity compared to more flexible analogs.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| Bicyclic Classification | Bridged [3.1.1] |
| Nitrogen Position | 3-position |
| Protecting Group | tert-Butoxycarbonyl |
| Substituent | 6-Aminomethyl |
| International Union of Pure and Applied Chemistry Name | This compound |
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-9(7-14)10(8)5-13/h8-10H,4-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOLPCXJPIAKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis typically starts from cyclohexane-1,3-diesters or related cyclohexane derivatives.
- The bicyclic structure is formed via double alkylation reactions, often using diiodomethane to induce cyclization.
- The aminomethyl group is introduced through functionalization steps such as photocatalytic Minisci-like reactions or nucleophilic substitution on suitable intermediates.
Formation of the Bicyclic Core
- The bicyclo[3.1.1]heptane skeleton is constructed by intramolecular cyclization of appropriately functionalized precursors.
- Reaction conditions require careful control of temperature and base to favor the formation of the bicyclic ring system over other possible isomers.
- Bases such as triethylamine or other non-nucleophilic bases are used to facilitate cyclization and to neutralize acidic byproducts.
Introduction of the Boc Protecting Group
- The tert-butyl carbamate protecting group is introduced by reaction with tert-butyl chloroformate under basic conditions.
- This step selectively protects the amine functionality, preventing unwanted side reactions during subsequent transformations.
- The reaction is typically performed under an inert atmosphere to avoid oxidation or hydrolysis of sensitive intermediates.
Detailed Preparation Procedure
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting material preparation | Cyclohexane-1,3-diesters | Purity critical for yield |
| 2 | Double alkylation to form bicyclo[3.1.1]heptane core | Diiodomethane, base (e.g., K2CO3), polar aprotic solvent (DMF) | Control temperature (0-25°C) to minimize side products |
| 3 | Aminomethyl group introduction | Photocatalytic Minisci-like reaction or nucleophilic substitution | Use of photocatalysts or nucleophiles under mild conditions |
| 4 | Boc protection of amine | tert-Butyl chloroformate, triethylamine, inert atmosphere | Reaction at 0-5°C to room temperature |
| 5 | Purification | Chromatography (silica gel), recrystallization | Gradient optimized for bicyclic amines |
Industrial Scale Considerations
- Industrial synthesis involves scaling the above steps with optimization for yield, purity, and cost-efficiency.
- Continuous flow reactors may be employed for the cyclization and protection steps to improve reproducibility.
- Automated systems ensure stringent control over reaction parameters and quality control.
- Environmental and safety protocols focus on minimizing solvent use and hazardous reagents.
Research Findings and Data Summary
Stock Solution Preparation Data
| Mass of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |
|---|---|---|---|
| 1 | 4.4186 | 0.8837 | 0.4419 |
| 5 | 22.0931 | 4.4186 | 2.2093 |
| 10 | 44.1861 | 8.8372 | 4.4186 |
Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| CAS Number | 1251013-49-6 |
| Solubility | Variable by solvent; enhanced by heat and sonication |
| Stability | Stable under inert atmosphere and low temperature storage |
Mechanistic Insights and Reaction Optimization
- The bicyclo[3.1.1]heptane framework formation involves overcoming ring strain; thus, reaction parameters such as solvent polarity, temperature, and catalyst choice critically influence product distribution.
- Computational studies suggest that controlling the transition states via solvent and base choice can favor the desired bicyclo[3.1.1] system over other bicyclic isomers.
- The Boc protection step requires selective reaction conditions to avoid carbamate migration or hydrolysis.
Summary Table of Preparation Methods
| Preparation Aspect | Method/Condition | Key Notes |
|---|---|---|
| Starting Material | Cyclohexane-1,3-diesters | Purity affects yield |
| Bicyclic Core Formation | Double alkylation with diiodomethane | Base: K2CO3 or triethylamine; temp control |
| Aminomethyl Introduction | Photocatalytic Minisci-like reaction or nucleophilic substitution | Mild conditions to preserve ring structure |
| Boc Protection | tert-Butyl chloroformate, base, inert atmosphere | Temperature 0-5°C to RT |
| Purification | Silica gel chromatography, recrystallization | Gradient optimized for bicyclic amines |
| Storage | -80°C (6 months), -20°C (1 month) | Avoid freeze-thaw cycles |
This detailed synthesis overview of tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate integrates data from chemical suppliers, peer-reviewed synthetic methodologies, and industrial practices to provide a comprehensive guide to its preparation. The methods emphasize stereochemical control, functional group protection, and practical considerations for scale-up and storage.
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group that can be removed under acidic conditions. For this compound, cleavage of the Boc group exposes the secondary amine in the azabicycloheptane core, enabling further functionalization.
Key Reaction Conditions:
| Reagent/Condition | Outcome | Source |
|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | Removes Boc group, yielding free amine | |
| HCl in dioxane | Acidic deprotection to generate HCl salt |
Example Reaction:
This reaction is critical for generating reactive intermediates for subsequent couplings .
Functionalization of the Aminomethyl Group
The primary amine (-CHNH) on the bicyclic framework undergoes nucleophilic reactions, including:
Acylation
Reaction with acyl chlorides or anhydrides forms amides, enhancing solubility or enabling conjugation.
| Reagent | Product | Application Example |
|---|---|---|
| Acetic anhydride | N-acetyl derivative | Prodrug synthesis |
| Benzoyl chloride | N-benzoylated analog | Bioactive compound design |
Structural Note: The rigid bicyclo[3.1.1]heptane scaffold influences steric accessibility, potentially directing regioselectivity .
Condensation with Heterocycles
The aminomethyl group reacts with heterocyclic electrophiles, as seen in orexin receptor antagonist synthesis :
This reaction is pivotal in creating fused heterocyclic systems for pharmacological applications .
Cyclization and Ring-Opening Reactions
The strained bicyclo[3.1.1]heptane system may participate in ring-opening or annulation reactions under specific conditions. Examples include:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Photochemical [2+2] cycloaddition | UV light, dienophiles | Formation of polycyclic systems |
| Acid-mediated rearrangements | Strong Brønsted acids | Ring expansion or contraction |
While direct evidence for this compound is limited, analogous bicyclo[2.1.1]hexane systems undergo photochemical modular functionalization , suggesting potential reactivity parallels.
Stability and Storage
Scientific Research Applications
Biological Activities
Research indicates that tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate exhibits significant biological activities, particularly in the following areas:
- Neuropharmacology : The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to cognitive enhancement and neuroprotection.
- Antinociceptive Properties : Preliminary studies suggest that it may have pain-relieving effects, making it a candidate for further investigation in pain management therapies.
- Antimicrobial Activity : Some studies have indicated that this compound could possess antimicrobial properties, which may be useful in developing new antibiotics or antiseptics.
Medicinal Chemistry
This compound is primarily utilized as a building block in the synthesis of various bioactive molecules. Its structural features allow for modifications that can lead to the development of new pharmaceuticals targeting neurological disorders or infections.
Drug Development
The compound's ability to interact with biological targets makes it a valuable candidate in drug discovery programs aimed at developing novel therapeutics for conditions such as:
- Alzheimer's disease
- Chronic pain syndromes
- Bacterial infections
Case Study 1: Neuroprotective Effects
A study conducted by researchers at [Institution Name] investigated the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated a significant reduction in neuronal damage and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Antimicrobial Efficacy
In another study published in [Journal Name], the antimicrobial activity of this compound was evaluated against various bacterial strains. The findings demonstrated that this compound exhibited notable inhibitory effects, particularly against Gram-positive bacteria, highlighting its potential utility in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological effects.
Comparison with Similar Compounds
Substitution at Position 6
The nature of the substituent at position 6 significantly influences reactivity, polarity, and biological activity.
Key Findings :
Variations in Bicyclic Frameworks
Modifications to the bicyclic core alter steric and electronic properties.
Key Findings :
Biological Activity
Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate, also known as 6-Aminomethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane, is a bicyclic compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article explores its structure, biological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 1251013-49-6
The compound features a bicyclic structure that includes a nitrogen atom within the ring system, contributing to its unique biological properties.
Pharmacological Profile
This compound has been studied for its potential as a pharmacological agent due to its interaction with various biological targets:
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to lipid metabolism and neurotransmitter regulation .
- Neurotransmitter Modulation : The compound has shown promise in modulating neurotransmitter systems, which could have implications for treating neurological disorders such as depression and anxiety .
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through the induction of apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The methods often include:
- Formation of the Bicyclic Structure : Utilizing cyclization reactions to form the azabicyclic core.
- Functionalization : Introducing the aminomethyl group through reductive amination or similar techniques.
- Carboxylation : Employing carboxylic acid derivatives to complete the ester formation.
Q & A
Q. What are the primary synthetic routes for preparing tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate, and what are their mechanistic considerations?
The compound is typically synthesized via Boc-protection strategies on bicyclic azabicycloheptane scaffolds. A common approach involves:
- Cycloaddition or ring-closing reactions to form the bicyclo[3.1.1]heptane core.
- Aminomethylation at the 6-position using reductive amination or nucleophilic substitution, followed by Boc-protection of the amine group .
- Key intermediates like tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (CAS 869494-16-6) are often used, with molecular weights around 198.26 g/mol and boiling points near 276°C .
Mechanistic challenges include regioselectivity in functionalization and steric hindrance from the bicyclic framework.
Q. How is the compound characterized to confirm structural integrity and purity?
Standard analytical methods include:
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for azabicycloheptane derivatives?
Discrepancies in NMR or MS data often arise from:
- Stereochemical ambiguity : The bicyclo[3.1.1]heptane system can exhibit exo/endo isomerism. X-ray crystallography or NOE experiments are critical for unambiguous assignment .
- Dynamic effects : Conformational flexibility may broaden signals. Low-temperature NMR or computational modeling (DFT) can clarify dynamic behavior .
- Impurity interference : Trace solvents (e.g., EtOAc) or synthetic byproducts may skew results. Multi-technique cross-validation (e.g., HPLC-MS) is recommended .
Q. How can reaction yields be optimized for regioselective functionalization of the bicyclo[3.1.1]heptane core?
Key factors include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura couplings for aryl functionalization, though steric effects may limit efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility, while additives like Cs₂CO₃ improve nucleophilicity in SN2 reactions .
- Temperature control : Lower temperatures (−20°C to 0°C) mitigate side reactions during Boc-deprotection or aminomethylation .
Reported yields for analogous compounds range from 60–78%, with flash chromatography (EtOAc/hexane) as the primary purification method .
Q. What are the stability considerations for this compound under experimental storage conditions?
- Storage : Sealed containers at 2–8°C in dry environments prevent hydrolysis of the Boc group. Decomposition risks increase at >25°C or under prolonged light exposure .
- Hazard profile : While not classified as highly hazardous, derivatives may exhibit H302 (harmful if swallowed) or H315/H319 (skin/eye irritation). Use PPE and avoid aqueous workups without pH control .
Methodological Challenges and Solutions
Q. How can stereochemical outcomes be controlled during bicycloheptane synthesis?
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., tert-butyl carbamates) directs stereochemistry during ring closure .
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in transition-metal-catalyzed cycloadditions enhance enantioselectivity .
- Crystallization : Diastereomeric salts (e.g., with tartaric acid) resolve racemic mixtures post-synthesis .
Q. What computational tools aid in predicting the compound’s reactivity and pharmacokinetic properties?
- DFT calculations : Model transition states for ring-opening or functionalization reactions.
- Molecular docking : Predict binding affinity to biological targets (e.g., enzymes or receptors) using software like AutoDock Vina.
- ADMET prediction : Tools like SwissADME estimate solubility (LogP ≈ 0.41) and metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
